An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate
An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a functionalized aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a benzoate ester core substituted with chloro, methoxy, and nitro groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and potential applications.
Chemical Structure and Properties
The structural and physicochemical properties of Methyl 4-chloro-3-methoxy-5-nitrobenzoate are summarized below.
Structure and Identifiers
The molecule consists of a benzene ring substituted with a methyl ester group, a chlorine atom, a methoxy group, and a nitro group.
| Identifier | Value |
| IUPAC Name | methyl 4-chloro-3-methoxy-5-nitrobenzoate[1][2] |
| CAS Number | 63603-09-8[1][2] |
| Molecular Formula | C₉H₈ClNO₅[1][2] |
| SMILES | COC1=CC(=CC(=C1Cl)--INVALID-LINK--[O-])C(=O)OC[1][2] |
| InChI | InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3[1][2] |
| InChIKey | QNYHMMOXMRPWTK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 245.61 g/mol | PubChem[1][2] |
| Appearance | White to yellowish powder | IndiaMART[3] |
| Melting Point | Not available | Capot Chemical MSDS |
| Boiling Point | Not available | Capot Chemical MSDS |
| Solubility | Not available | Capot Chemical MSDS |
| Purity | ≥97% | IndiaMART[3] |
Spectroscopic Data and Analysis
Detailed spectroscopic data is crucial for the identification and characterization of Methyl 4-chloro-3-methoxy-5-nitrobenzoate.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.04 ppm | d | 1H | Aromatic proton |
| 7.77 ppm | d | 1H | Aromatic proton |
| 4.04 ppm | s | 3H | Methoxy (-OCH₃) protons |
| 3.97 ppm | s | 3H | Methyl ester (-COOCH₃) protons |
| (Solvent: CDCl₃, Frequency: 400 MHz) |
¹³C NMR Spectroscopy (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ) |
| Carbonyl (C=O) | ~165 ppm |
| Aromatic C-Cl | ~130-140 ppm |
| Aromatic C-OCH₃ | ~150-160 ppm |
| Aromatic C-NO₂ | ~145-155 ppm |
| Other Aromatic Carbons | ~110-135 ppm |
| Methoxy (-OCH₃) | ~55-65 ppm |
| Methyl Ester (-COOCH₃) | ~50-55 ppm |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2960-2850 | Aliphatic C-H (in -OCH₃ and -COOCH₃) | Stretch |
| ~1730-1715 | Ester C=O | Stretch |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1550-1500, ~1350-1300 | Nitro N-O | Asymmetric and Symmetric Stretch |
| ~1250-1000 | C-O (ester and ether) | Stretch |
| ~800-600 | C-Cl | Stretch |
Mass Spectrometry (Predicted)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) would likely lead to fragmentation through the loss of the methoxy and nitro groups.
| m/z | Fragment |
| 245/247 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 214/216 | [M - OCH₃]⁺ |
| 199/201 | [M - NO₂]⁺ |
| 186/188 | [M - COOCH₃]⁺ |
Synthesis and Experimental Protocols
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is synthesized from methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
Reaction Scheme:
Caption: Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate.
Experimental Protocol:
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Dissolution: Dissolve methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (4.4 g, 19 mmol) in DMF (30 mL) in a flask at 0 °C.
-
Addition of Reagent: Add oxalyl chloride (5.09 mL, 58.1 mmol) dropwise to the solution.
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Reaction: Stir the reaction mixture at 80 °C for 3 hours under the protection of a CaCl₂ drying tube.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into ice water (100 mL) and stir for 15 minutes to precipitate the product.
-
Filtration and Washing: Collect the precipitate by filtration and wash it sequentially with water and methanol.
-
Drying: Dry the resulting yellow solid to obtain methyl 4-chloro-3-methoxy-5-nitrobenzoate (3.2 g, 65% yield).
Applications in Research and Drug Development
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is primarily used as a pharmaceutical intermediate and a building block in organic synthesis. It is a reagent in the formal total synthesis of N-methylmaysenine.
Role as a Chemical Intermediate
The presence of multiple functional groups allows for a variety of chemical transformations:
-
The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization reactions. This is a common strategy in the synthesis of heterocyclic compounds.
-
The chloro group can be displaced through nucleophilic aromatic substitution, although the ring is deactivated by the other electron-withdrawing groups.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
Caption: Potential Chemical Transformations.
Potential Biological Activity of Related Compounds
While specific biological activities for Methyl 4-chloro-3-methoxy-5-nitrobenzoate are not extensively documented, the broader class of substituted nitrobenzoates has shown a range of biological effects, suggesting potential areas of investigation for this compound.
-
Antimicrobial Activity: Nitroaromatic compounds are known to have antimicrobial properties. Their mechanism often involves the reduction of the nitro group by microbial enzymes to form reactive nitrogen species that cause cellular damage.[4][5]
-
Anticancer Activity: Some nitrobenzoate derivatives have been investigated for their potential as anticancer agents. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[6]
-
Drug Discovery: The versatile nature of the nitrobenzoate scaffold makes it a valuable starting point for the synthesis of libraries of compounds for drug discovery screening.[4]
Safety and Handling
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is classified as harmful and an irritant.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a valuable chemical intermediate with a well-defined structure and a clear synthetic route. While some of its physical properties are not yet fully characterized, its reactivity makes it a useful tool for synthetic chemists, particularly in the field of drug discovery. The known biological activities of related nitrobenzoate compounds suggest that this molecule could be a precursor to novel therapeutic agents. Further research into its biological effects and applications is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]
- 6. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
